
6-Amino-2,3-dichlorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2,3-dichlorobenzenethiol is an organic compound with the molecular formula C6H5Cl2NS It is characterized by the presence of an amino group (-NH2), two chlorine atoms, and a thiol group (-SH) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dichlorobenzenethiol typically involves the chlorination of 2-aminothiophenol followed by further chemical modifications. One common method includes:
Chlorination: 2-Aminothiophenol is treated with chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, to introduce chlorine atoms at the 2 and 3 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Amino-2,3-dichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Amines: Formed through substitution reactions involving the chlorine atoms.
Sulfonic Acids: Formed through further oxidation of the thiol group.
科学的研究の応用
6-Amino-2,3-dichlorobenzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Amino-2,3-dichlorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to biological targets. The chlorine atoms can influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-Amino-3-chlorobenzenethiol: Similar structure but with one less chlorine atom.
4-Amino-2,3-dichlorobenzenethiol: Chlorine atoms positioned differently on the benzene ring.
6-Amino-2,3-dichlorobenzonitrile: Contains a nitrile group instead of a thiol group.
Uniqueness
6-Amino-2,3-dichlorobenzenethiol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of amino, chlorine, and thiol groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C6H5Cl2NS |
|---|---|
分子量 |
194.08 g/mol |
IUPAC名 |
6-amino-2,3-dichlorobenzenethiol |
InChI |
InChI=1S/C6H5Cl2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 |
InChIキー |
RPIGWTYSJFWGHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)S)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




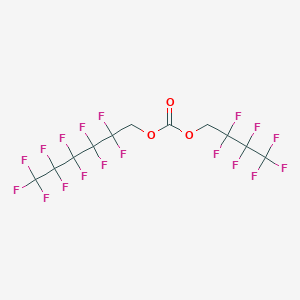
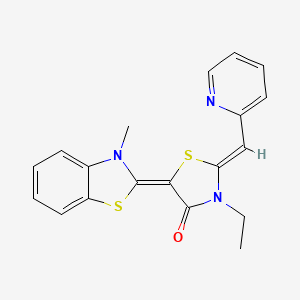
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
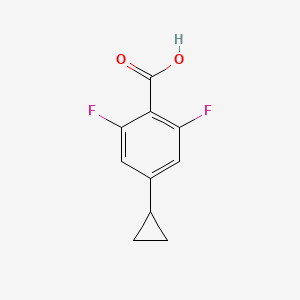

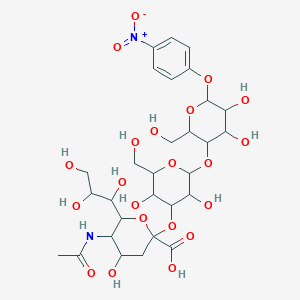
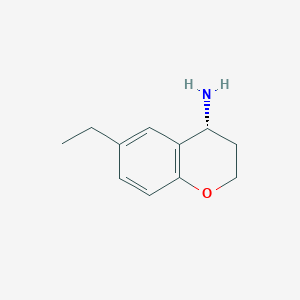
![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)
